
3-(Benzoyloxy)-2-methylphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of compounds known as esters and consists of two benzoyloxy groups attached to a central 2-methylphenyl (or 1,4-phenylene) core.
3-(Benzoyloxy)-2-methylphenyl benzoate: , also known by its systematic name 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene , is a chemical compound with the molecular formula C33H32O10 and a molecular weight of 588.6 g/mol .
Preparation Methods
- The synthesis of 3-(Benzoyloxy)-2-methylphenyl benzoate involves several steps:
- Start with 4-bromoaniline (5.0 g) and diethyl 2,5-dibromoterephthalate (5.8 mL) in benzene (50 mL). Reflux the mixture overnight.
- Cool the reaction mixture, add petroleum ether (200 mL), and filter the precipitate. Wash with petroleum ether and dry to obtain the intermediate 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester (5.3 g, 65% yield).
- Reflux the prepared compound in 6N NaOH (100 mL) overnight, cool, and filter. Acidify the filtrate, collect the precipitate, and reflux it in benzene for 2 hours. Cool, add petroleum ether, and collect the white solid product: This compound (1.2 g, 85% yield) .
Chemical Reactions Analysis
- Common reagents include NaOH , acid , and petroleum ether .
- Major products formed depend on the specific reaction conditions.
3-(Benzoyloxy)-2-methylphenyl benzoate: can undergo various reactions, including , , and .
Scientific Research Applications
- This compound finds applications in photography as a rapidly fading dye, optical filters , and charge transfer agents .
- Its use extends to biology , medicine , and industry , although specific applications may vary.
Mechanism of Action
- The exact mechanism by which 3-(Benzoyloxy)-2-methylphenyl benzoate exerts its effects remains an area of ongoing research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can compare this compound’s structure and properties with related esters and aromatic derivatives.
Remember that this information is based on available data, and further research may provide additional insights
Properties
Molecular Formula |
C21H16O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(3-benzoyloxy-2-methylphenyl) benzoate |
InChI |
InChI=1S/C21H16O4/c1-15-18(24-20(22)16-9-4-2-5-10-16)13-8-14-19(15)25-21(23)17-11-6-3-7-12-17/h2-14H,1H3 |
InChI Key |
AJFVSPMJQTWONR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


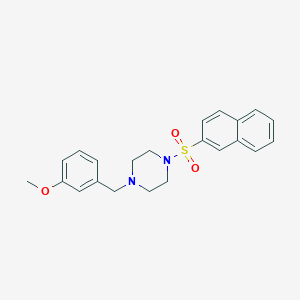
![(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10887457.png)
![methyl 4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B10887465.png)
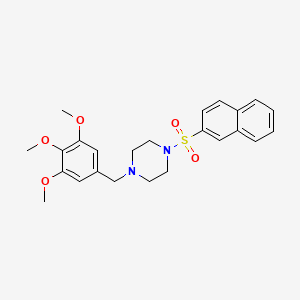
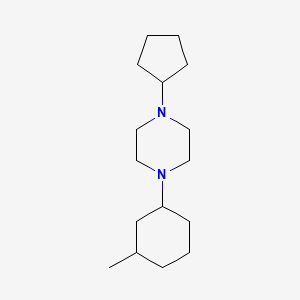
![N-(5-chloropyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B10887481.png)
![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-methylbenzamide](/img/structure/B10887487.png)
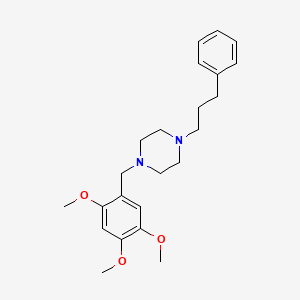
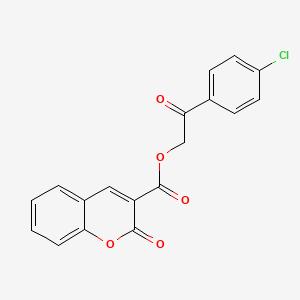
![2-{4-[1-(4-Methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10887524.png)
![4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10887530.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine](/img/structure/B10887532.png)
![5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887542.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887543.png)
